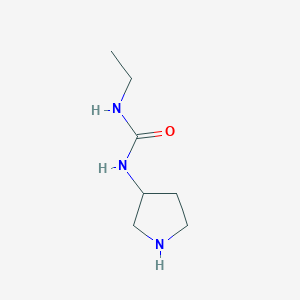
3-Ethyl-1-(pyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-(pyrrolidin-3-yl)urea is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the pyrrolidine ring enhances its chemical reactivity and biological activity, making it a valuable scaffold in drug discovery and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea typically involves the reaction of ethyl isocyanate with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
C2H5NCO+C4H9NH→C7H14N2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions: 3-Ethyl-1-(pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-(pyrrolidin-3-yl)urea oxides, while reduction can produce ethylamine derivatives.
科学的研究の応用
3-Ethyl-1-(pyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound can be used in the production of polymers and other industrial materials due to its reactivity and stability.
作用機序
The mechanism of action of 3-Ethyl-1-(pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
1-(Pyrrolidin-3-yl)urea: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Methyl-1-(pyrrolidin-3-yl)urea: Contains a methyl group instead of an ethyl group, leading to different steric and electronic properties.
N-Ethyl-N-(pyrrolidin-3-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness: 3-Ethyl-1-(pyrrolidin-3-yl)urea is unique due to the presence of both the ethyl group and the pyrrolidine ring, which together enhance its chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H15N3O |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
1-ethyl-3-pyrrolidin-3-ylurea |
InChI |
InChI=1S/C7H15N3O/c1-2-9-7(11)10-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H2,9,10,11) |
InChIキー |
XKCJNLRDWOJHGS-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


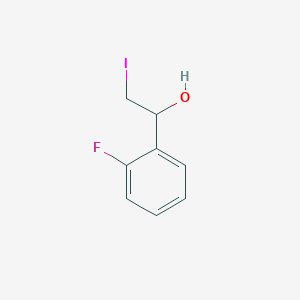
![Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B13320363.png)
![3-Bromo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13320373.png)
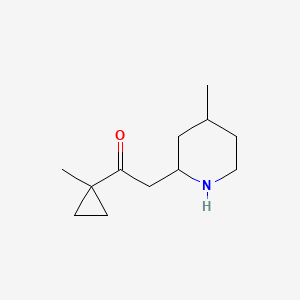

![[(1-Chloro-2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B13320384.png)
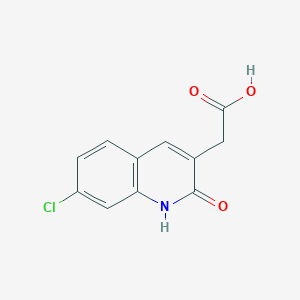
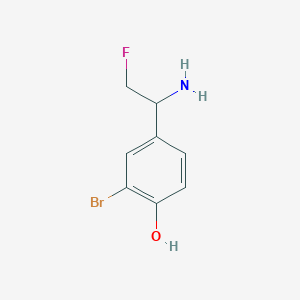
![3-{[(3-Methoxypropyl)amino]methyl}benzonitrile](/img/structure/B13320395.png)
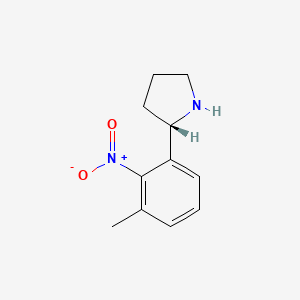
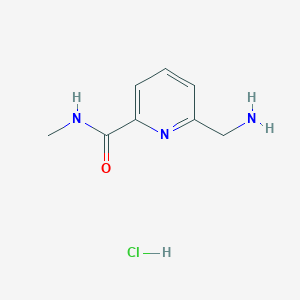
![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B13320420.png)
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320425.png)

